![molecular formula C11H13NO4 B3227302 Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester CAS No. 1260854-92-9](/img/structure/B3227302.png)
Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester
Overview
Description
Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester, also known as Ethyl 2,6-dimethyl-3-nitrobenzoate, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in most organic solvents. This compound has been extensively studied for its various applications in the field of chemistry and biochemistry.
Mechanism of Action
The mechanism of action of Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester 2,6-dimethyl-3-nitrobenzoate is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in organic molecules. This compound is also known to undergo various chemical reactions, including hydrolysis and reduction.
Biochemical and Physiological Effects:
Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester 2,6-dimethyl-3-nitrobenzoate has no known biochemical or physiological effects. However, it is important to note that this compound should be handled with care, as it can cause skin and eye irritation.
Advantages and Limitations for Lab Experiments
One advantage of using Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester 2,6-dimethyl-3-nitrobenzoate in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, this compound is readily available and relatively inexpensive. However, one limitation is that it can be difficult to handle, as it is sensitive to light and air.
Future Directions
There are several future directions for research involving Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester 2,6-dimethyl-3-nitrobenzoate. One area of interest is its potential use as a catalyst in organic reactions. Additionally, this compound could be used as a starting material for the synthesis of new compounds with potential biological activity. Further studies are also needed to better understand the mechanism of action of this compound and its potential applications in various fields of chemistry and biochemistry.
In conclusion, Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester 2,6-dimethyl-3-nitrobenzoate is a versatile compound that has various applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound in various fields of chemistry and biochemistry.
Scientific Research Applications
Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester 2,6-dimethyl-3-nitrobenzoate has various applications in scientific research, including its use as a starting material for the synthesis of other compounds. It is also used as a reagent in organic synthesis, particularly in the preparation of esters and amides. Additionally, this compound is used as a reference standard in analytical chemistry.
properties
IUPAC Name |
ethyl 2,6-dimethyl-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-4-16-11(13)10-7(2)5-6-9(8(10)3)12(14)15/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWIHBNYDVDVRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296189 | |
Record name | Ethyl 2,6-dimethyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-dimethyl-3-nitrobenzoate | |
CAS RN |
1260854-92-9 | |
Record name | Ethyl 2,6-dimethyl-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260854-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,6-dimethyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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